molecular formula C8H11NOS B13313440 Cyclobutyl(1,3-thiazol-2-yl)methanol

Cyclobutyl(1,3-thiazol-2-yl)methanol

Cat. No.: B13313440
M. Wt: 169.25 g/mol
InChI Key: RIBOQTBKEGJQGQ-UHFFFAOYSA-N
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Description

Cyclobutyl(1,3-thiazol-2-yl)methanol is a compound that features a cyclobutyl group attached to a thiazole ring, which is further connected to a methanol group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(1,3-thiazol-2-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the cyclobutyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclobutyl ketone and a thioamide, the thiazole ring can be formed through a cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclobutyl(1,3-thiazol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclobutyl(1,3-thiazol-2-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

  • Cyclobutyl(1,3-thiazol-2-yl)carboxylic acid
  • Cyclobutyl(1,3-dihydrothiazol-2-yl)methanol
  • Cyclobutyl(1,3-thiazol-2-yl)amine

Comparison: Cyclobutyl(1,3-thiazol-2-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and biological activity compared to its analogs. The methanol group can undergo oxidation and reduction, providing additional pathways for chemical modification and potential therapeutic applications .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

cyclobutyl(1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C8H11NOS/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-7,10H,1-3H2

InChI Key

RIBOQTBKEGJQGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=NC=CS2)O

Origin of Product

United States

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